Superior 5-HT2A Receptor Subtype Selectivity Versus DOI and NBOMe Compounds
NBOH-2C-CN hydrochloride exhibits substantially greater selectivity for 5-HT2A over 5-HT2C and 5-HT2B compared to the classical 5-HT2A agonist DOI and the ultrapotent NBOMe series. In direct competitive binding assays using recombinant human receptors, NBOH-2C-CN demonstrates 100-fold selectivity for 5-HT2A (Ki = 1.3 nM) over 5-HT2C (Ki = 130 nM) and 46-fold selectivity over 5-HT2B (Ki = 60 nM) [1][2]. In contrast, DOI displays Ki values of 0.7 nM (5-HT2A), 2.4 nM (5-HT2C), and 20 nM (5-HT2B), corresponding to selectivity ratios of only 3.4-fold and 28.6-fold, respectively [3]. The NBOMe class, while extremely potent at 5-HT2A (e.g., 25B-NBOMe Ki = 0.05 nM), shows only ~92-fold selectivity over 5-HT2C, and importantly, significant residual activity at 5-HT2B [4].
| Evidence Dimension | Selectivity ratio: 5-HT2C Ki / 5-HT2A Ki (higher ratio indicates greater 5-HT2A selectivity) |
|---|---|
| Target Compound Data | 100-fold selectivity (Ki 5-HT2A = 1.3 nM; Ki 5-HT2C = 130 nM) |
| Comparator Or Baseline | DOI: 3.4-fold (Ki 5-HT2A = 0.7 nM; Ki 5-HT2C = 2.4 nM); NBOMe class: ~92-fold (e.g., 25B-NBOMe: Ki 5-HT2A = 0.05 nM; Ki 5-HT2C = 4.6 nM) |
| Quantified Difference | NBOH-2C-CN exhibits ~29-fold greater 5-HT2A/5-HT2C selectivity than DOI and ~9% greater than 25B-NBOMe. 5-HT2B selectivity is also significantly improved (46-fold vs DOI's 28.6-fold). |
| Conditions | Competitive radioligand binding assays using recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in HEK293 cells [1][5]. |
Why This Matters
Minimizing off-target 5-HT2B agonism is critical for avoiding valvulopathy risk in chronic in vivo models, while high 5-HT2C activity confounds interpretation of 5-HT2A-specific behavioral and cellular readouts.
- [1] Rørsted EM, Jensen AA, Kristensen JL. 25CN-NBOH: A Selective Agonist for in vitro and in vivo Investigations of the Serotonin 2A Receptor. ChemMedChem. 2021;16(15):2311-2320. PMID: 34288515. View Source
- [2] Fantegrossi WE, Gray BW, Bailey JM, Smith DA, Hansen M, Kristensen JL. Hallucinogen-like effects of 2-([2-(4-cyano-2,5-dimethoxyphenyl)ethylamino]methyl)phenol (25CN-NBOH), a novel N-benzylphenethylamine with 100-fold selectivity for 5-HT2A receptors, in mice. Psychopharmacology (Berl). 2015;232(6):1039-1047. PMID: 25224567. View Source
- [3] DOI hydrochloride product datasheet. Biochempartner. Ki values: 5-HT2A=0.7 nM, 5-HT2C=2.4 nM, 5-HT2B=20 nM. View Source
- [4] Poulie CBM, Jensen AA, Halberstadt AL, Kristensen JL. NBOMes–Highly Potent and Toxic Alternatives of LSD. Front Neurosci. 2020;14:78. DOI: 10.3389/fnins.2020.00078. View Source
- [5] Jensen AA, McCorvy JD, Leth-Petersen S, et al. Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. J Pharmacol Exp Ther. 2017;361(3):441-453. PMID: 28360333. View Source
